molecular formula C12H10BrNO4S2 B270483 Methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate

Methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate

Katalognummer B270483
Molekulargewicht: 376.3 g/mol
InChI-Schlüssel: FTQIHPJBBLSLLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as BSA or benzoate sulfonyl amide and has a molecular formula of C14H10BrNO4S2.

Wirkmechanismus

The mechanism of action of methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways in cells, leading to its observed effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In medicine, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In agriculture, it has been shown to be effective against certain insect pests. Additionally, this compound has been shown to exhibit fluorescence properties, making it useful in imaging studies.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. Additionally, it has been extensively studied for its potential applications in various fields, providing a wealth of information for researchers. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate. In medicine, further studies are needed to fully understand its mechanism of action and potential use as a cancer treatment. Additionally, its potential use as an anti-inflammatory agent warrants further investigation. In agriculture, further studies are needed to determine its effectiveness against a wider range of insect pests. Finally, its potential applications in materials science, including its use as a building block for new materials, should be explored further.

Synthesemethoden

The synthesis of methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with methyl 2-aminobenzoate in the presence of a base such as triethylamine. The reaction produces the desired product, which can be purified through recrystallization or chromatography.

Wissenschaftliche Forschungsanwendungen

Methyl 2-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use as an insecticide in agriculture. Additionally, this compound has been studied for its potential applications in materials science, including its use as a building block for the synthesis of new materials.

Eigenschaften

Molekularformel

C12H10BrNO4S2

Molekulargewicht

376.3 g/mol

IUPAC-Name

methyl 2-[(5-bromothiophen-2-yl)sulfonylamino]benzoate

InChI

InChI=1S/C12H10BrNO4S2/c1-18-12(15)8-4-2-3-5-9(8)14-20(16,17)11-7-6-10(13)19-11/h2-7,14H,1H3

InChI-Schlüssel

FTQIHPJBBLSLLR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Br

Kanonische SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.